N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide
Description
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is a synthetic amide derivative combining a 4-bromophenyl-substituted indole core with a phenylacetamide moiety linked via a thioethyl (-S-CH2-CH2-) bridge. The thioether linkage introduces conformational flexibility and may influence metabolic stability, as sulfur-containing groups often exhibit slower oxidation rates compared to oxygen ethers . While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with bioactive indole and acetamide derivatives reported in medicinal chemistry, such as antimycobacterial agents and anti-inflammatory compounds .
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2OS/c25-19-12-10-18(11-13-19)23-24(20-8-4-5-9-21(20)27-23)29-15-14-26-22(28)16-17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIYDRJXTXGKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features. This compound contains an indole core, a thioether linkage, and a phenylacetamide moiety, which collectively suggest potential for diverse biological activity. The following article explores the biological activity of this compound, drawing from various studies and research findings.
Structural Characteristics
The compound's structure can be broken down as follows:
- Indole Core : Known for its role in many biological processes and pharmacological activities.
- Thioether Linkage : Enhances lipophilicity, potentially improving interactions with biological targets.
- Phenylacetamide Moiety : Often associated with analgesic and anti-inflammatory properties.
This unique combination of functional groups may confer distinct chemical reactivity and biological properties not found in other similar compounds.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of derivatives related to this compound. For example, derivatives exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds . The study also indicated that these derivatives could inhibit biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as therapeutic agents against resistant bacterial strains.
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the thioether and phenylacetamide groups may enhance these interactions.
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity revealed that related compounds exhibited low hemolytic activity (ranging from 3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard cytotoxic agents like Triton X-100. Additionally, the compounds demonstrated noncytotoxicity with IC50 values greater than 60 μM .
Synergistic Effects
The compound's derivatives have shown synergistic relationships with established antibiotics such as Ciprofloxacin and Ketoconazole, reducing their MICs when used in combination. This indicates a potential for developing combination therapies that could enhance efficacy against resistant pathogens .
Table 1: Biological Activity Summary of this compound Derivatives
| Activity | MIC (μg/mL) | Hemolytic Activity (% Lysis) | IC50 (μM) |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | 3.23 - 15.22 | >60 |
| Synergistic with Ciprofloxacin | Reduced MIC | - | - |
| Synergistic with Ketoconazole | Reduced MIC | - | - |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Active against DNA gyrase and DHFR |
| Biofilm Inhibition | Significant reduction in biofilm formation |
| Target Interaction | Indole moiety interacts with various biological targets |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of indole derivatives revealed that compound variants showed potent antimicrobial effects against clinical isolates of Staphylococcus aureus. The study highlighted the importance of the thioether group in enhancing antimicrobial activity through improved membrane permeability.
Case Study 2: Combination Therapy
Research exploring the synergistic effects of this compound with conventional antibiotics demonstrated enhanced efficacy against multi-drug resistant strains. This finding supports further investigation into combination therapies that leverage the unique properties of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on structural features, synthetic approaches, and hypothesized bioactivities:
Key Structural and Functional Differences:
Halogenation Effects :
- The target compound’s 4-bromophenyl group contrasts with the 2-fluorobiphenyl in ’s compound. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to fluorine .
- In , the 4-bromophenyl-thiophene analog demonstrated antimycobacterial activity, suggesting the bromine’s role in boosting efficacy against resistant strains .
Linkage Chemistry: The thioethyl bridge in the target compound differs from oxygen-based linkages in and . In , thioether-containing compounds (e.g., Compound 55) were designed for anticancer applications, highlighting the pharmacophore’s versatility .
Amide vs. Propanamide Backbone :
- The target’s phenylacetamide moiety is structurally simpler than the propanamide in , which derives from flurbiprofen. This difference may reduce cyclooxygenase (COX) inhibition but retain general amide-mediated bioactivity .
Hypothesized Pharmacological Profile
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
